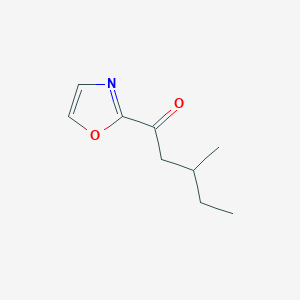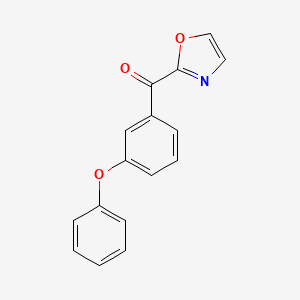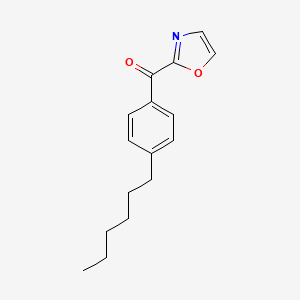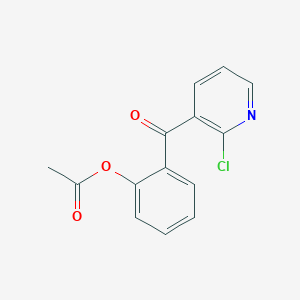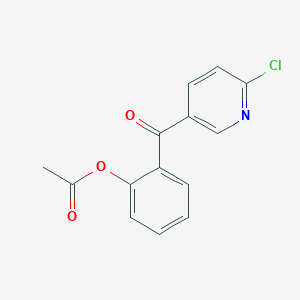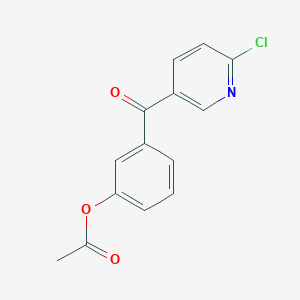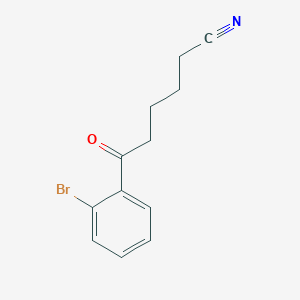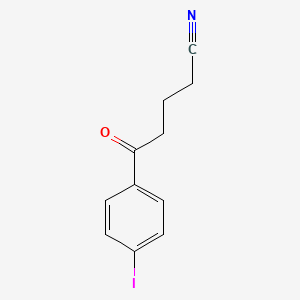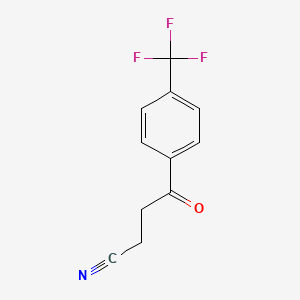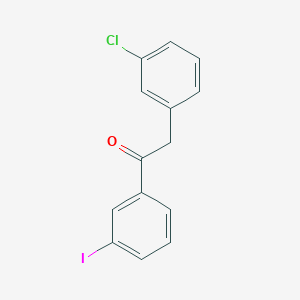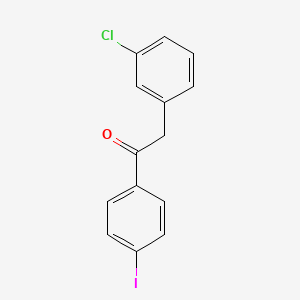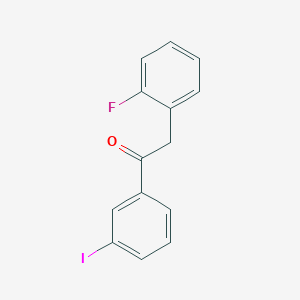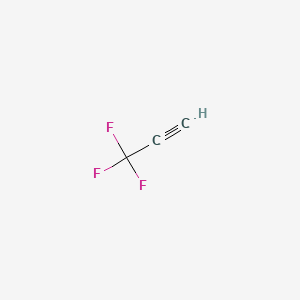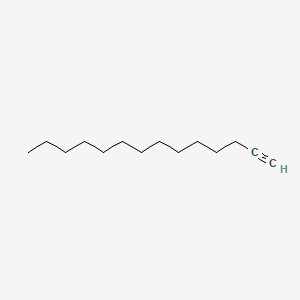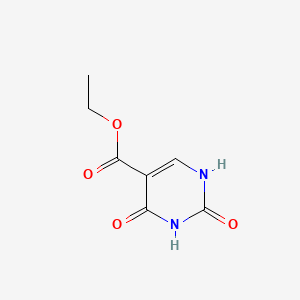
5-Carbethoxyuracil
Vue d'ensemble
Description
5-Carbethoxyuracil is a chemical compound related to uracil, which is one of the four nucleobases in the nucleic acid of RNA. The term "carbethoxy" refers to the ester functional group (-COOCH_2CH_3) attached to the uracil base. While the provided papers do not directly discuss 5-carbethoxyuracil, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis of 5-carbethoxyuracil.
Synthesis Analysis
The synthesis of related compounds to 5-carbethoxyuracil has been explored in the literature. For instance, 5-chloromethyl-6-ethoxycarbonyluracil, a compound with a similar structure, was prepared from furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione. This compound was further reacted with nucleophilic reagents such as secondary amines, alcohols, and sodium thiolates to afford 5-(substituted-methyl)-6-ethoxycarbonyluracils . Additionally, acid-mediated synthesis has been used to create 5-carbethoxy-2-thiouracils through a cyclocondensation process involving diethyl ethoxymethylenemalonate and thioureas . These methods suggest potential pathways for the synthesis of 5-carbethoxyuracil by adapting the reagents and conditions used for these related compounds.
Molecular Structure Analysis
The molecular structure of 5-carbethoxyuracil would include a uracil base with a carbethoxy group at the 5-position. The presence of this ester group would influence the chemical behavior of the molecule, including its reactivity and interaction with other molecules. The structure of uracil derivatives has been extensively studied due to their biological significance, including their antimicrobial, antiviral, and anticancer activities .
Chemical Reactions Analysis
The chemical reactions of 5-carbethoxyuracil would likely involve the ester group, which could undergo hydrolysis, transesterification, or other nucleophilic substitutions. The papers provided discuss the reactivity of similar uracil derivatives, indicating that these compounds can react with various nucleophiles to form substituted products . The reactivity of the carbethoxy group in 5-carbethoxyuracil would be an important aspect of its chemical behavior.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-carbethoxyuracil are not directly discussed in the provided papers, we can infer that the compound would exhibit properties typical of uracil derivatives with ester substitutions. These properties might include solubility in organic solvents, melting point, and stability under different conditions. The antitumor activities of similar compounds, such as 1-carbamoyl-5-fluorouracils, have been tested, with some showing promising results . This suggests that 5-carbethoxyuracil could also be evaluated for its biological activities, particularly if it shares structural similarities with biologically active uracil derivatives.
Applications De Recherche Scientifique
Antitumor Properties and Complex Formation
5-Carbethoxyuracil forms copper(I) halide complexes that demonstrate significant antitumor properties. These compounds, particularly when combined with triphenylphosphine, show high cytotoxicity against tumor cell lines, including human pulmonary carcinoma and epithelial carcinoma. This suggests their potential use in cancer treatment, especially considering their selectivity and potency in inhibiting cell proliferation (Papazoglou et al., 2014) (Papazoglou et al., 2014).
Synthesis and Biological Application
The synthesis and characterization of copper complexes of 5-carbethoxy-2-thiouracil have been explored for biological applications. These studies focus on understanding the structural and functional aspects of these complexes, which is vital for their potential use in pharmacological and therapeutic settings (Kumar & Suman, 2020) (Kumar & Suman, 2020).
Safety And Hazards
In case of eye contact with 5-Carbethoxyuracil, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove from exposure and move to fresh air . If ingested, clean the mouth with water and seek medical attention .
Propriétés
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYHTGOVKPZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182713 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbethoxyuracil | |
CAS RN |
28485-17-8 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28485-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

